1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)piperidine-4-carboxylic acid
Description
1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)piperidine-4-carboxylic acid is a piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-fluorobenzyl substituent at the 4-position. Its molecular formula is C₁₈H₂₃FNO₄ (molecular weight: 336.38 g/mol). This compound is widely used in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in anticancer research. For example, derivatives of this scaffold have demonstrated cytotoxicity against human colon cancer (HCT116) cell lines with EC₅₀ values in the µM range . Structural studies via X-ray crystallography confirm its piperidine ring conformation and intermolecular hydrogen bonding patterns .
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,15(21)22)12-13-4-6-14(19)7-5-13/h4-7H,8-12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYSCBWEDKOZKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)piperidine-4-carboxylic acid (CAS Number: 906329-50-8) is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group and a fluorobenzyl moiety, making it a valuable intermediate in drug development.
- Molecular Formula : C₁₈H₂₄FNO₄
- Molecular Weight : 337.386 g/mol
- Storage Conditions : Ambient temperature, sealed in dry conditions
- Purity : ≥95%
Biological Applications
This compound is utilized primarily in the following areas:
1. Pharmaceutical Development
This compound serves as an important intermediate in synthesizing various pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its structural characteristics allow for modifications that can enhance therapeutic efficacy and specificity .
2. Drug Design
Researchers have leveraged this compound in drug design processes, especially in creating piperidine derivatives that improve the bioavailability of new medications. This is crucial for developing effective treatments for various medical conditions .
3. Biochemical Research
In biochemical studies, this compound is used to explore receptor interactions and enzyme activities. Such research provides insights into cellular mechanisms and aids in identifying new drug targets, contributing to the advancement of therapeutic agents .
Case Studies and Research Findings
Several studies have investigated the biological activity of piperidine derivatives, including this compound:
Study 1: Synthesis and Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives for their antimicrobial properties against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. The results indicated that modifications to the piperidine core could enhance antibacterial activity, suggesting that similar approaches could be applied to this compound .
Study 2: Structure-Activity Relationship (SAR) Analysis
Research focusing on SAR has shown that the introduction of fluorine atoms at specific positions on the benzyl ring significantly affects the biological activity of piperidine derivatives. This highlights the potential for optimizing this compound to enhance its pharmacological profile .
Comparative Table of Piperidine Derivatives
| Compound Name | Biological Activity | Key Modifications |
|---|---|---|
| 1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl) | Antimicrobial potential | Fluorine substitution |
| 1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl) | Analgesic properties | Variations in benzyl position |
| N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl) | Anti-cancer activity | Structural optimization |
Scientific Research Applications
2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid is a chemical compound with the molecular formula . It has a molecular weight of 234.05 g/mol . The compound features a butanoic acid moiety linked to a 3-bromo-1H-1,2,4-triazole ring.
Potential Applications
2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid has several potential applications in diverse fields.
Pharmaceutical Development As a lead compound for drug development and therapeutic applications, compounds containing triazole rings are known for their antifungal, antibacterial, and antitumor properties. Specifically, this compound may exhibit such activities. Interaction studies may focus on various biological systems to understand its mechanism of action and give insights into its pharmacokinetics and pharmacodynamics.
用途in Biological Studies The presence of the bromine atom and the triazole structure contributes to unique chemical properties, making it an interesting subject for biological studies. It may be further researched for drug development and therapeutic applications.
Applications in Organic Chemistry It exhibits potential utility in synthetic organic chemistry for generating more complex molecules. The synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid can be achieved through several methods, which emphasizes the versatility in synthesizing this compound through various organic chemistry techniques. These applications underline its significance in both industrial and research settings.
Potential research areas could include:
- Developing new synthetic methodologies
- Creating novel therapeutic agents
- Designing advanced materials
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares key structural and physicochemical features of the target compound with its analogs:
Key Observations :
- Substituent Effects : The 4-fluorobenzyl group in the target compound enhances lipophilicity compared to simpler analogs like the ethoxycarbonyl derivative. This may improve cell membrane permeability in biological assays .
- Solubility : The Boc group generally reduces aqueous solubility (e.g., Log S = -3.5 for the target vs. -1.8 for the ethoxy analog) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
